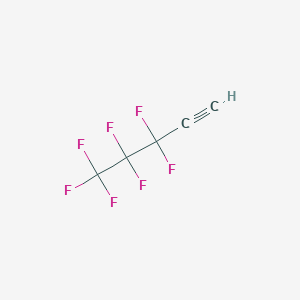

3,3,4,4,5,5,5-Heptafluoropent-1-yne

Description

Properties

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF7/c1-2-3(6,7)4(8,9)5(10,11)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXURUTWTUSYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382049 | |

| Record name | 3,3,4,4,5,5,5-heptafluoropent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80337-25-3 | |

| Record name | 3,3,4,4,5,5,5-heptafluoropent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 3,3,4,4,5,5,5 Heptafluoropent 1 Yne in Organic Transformations

Distinct Electrophilic Addition Pathways to the Fluoroalkyne Triple Bond

The electron-withdrawing nature of the heptafluoropropyl group deactivates the alkyne triple bond towards electrophilic attack, yet specific catalyzed and uncatalyzed additions proceed, often with high regioselectivity.

Hydrosilylation Reactions Catalyzed by Transition Metals

Hydrosilylation, the addition of a silicon-hydrogen bond across a multiple bond, is a pivotal reaction for the synthesis of organosilicon compounds. wikipedia.org In the case of alkynes, this reaction can yield valuable vinylsilanes. The process is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being highly effective. wikipedia.orgnih.gov The general mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination and insertion of the alkyne. wikipedia.orglibretexts.org Reductive elimination then yields the vinylsilane product. libretexts.org

For terminal alkynes, the regioselectivity of hydrosilylation is a key consideration, leading to either α- or β-adducts. With platinum catalysts, the reaction typically proceeds via cis-addition, yielding a mixture of α- and β-(E)-alkenylsilanes. libretexts.org The presence of the electron-withdrawing heptafluoropropyl group in 3,3,4,4,5,5,5-heptafluoropent-1-yne influences the regioselectivity of the addition, favoring the formation of the β-adduct where the silyl (B83357) group attaches to the terminal carbon. This is attributed to both electronic and steric effects of the bulky and highly electronegative perfluoroalkyl chain.

The choice of catalyst and reaction conditions can significantly impact the outcome. While platinum catalysts are widely used, other transition metals like rhodium and palladium also catalyze hydrosilylation, sometimes with differing selectivity. researchgate.netsci-hub.box For instance, rhodium and palladium complexes have been explored as catalysts for the hydrosilylation of various alkynes. researchgate.net The use of earth-abundant first-row transition metals such as iron and cobalt is also a growing area of research aimed at more sustainable catalytic methods. researchgate.net

Table 1: Regioselectivity in the Hydrosilylation of Terminal Alkynes

| Catalyst System | Predominant Isomer | Stereochemistry | Reference |

|---|---|---|---|

| Platinum-based | β-(E)-alkenylsilane | cis-addition | libretexts.org |

| Rhodium-based | Varies with ligands | Varies | researchgate.net |

| Palladium-based | Varies with ligands | Varies | sci-hub.box |

Reactions with Halogenating Agents and Proton Donors

The addition of halogens and protic acids to the triple bond of this compound is influenced by the strong electron-withdrawing heptafluoropropyl group. This deactivation makes the alkyne less susceptible to electrophilic attack compared to non-fluorinated analogs. However, under forcing conditions or with specific reagents, addition reactions can occur.

The reaction with elemental bromine (Br₂) typically leads to the formation of a trans-dibromoalkene as the initial product, which can then react further to yield a tetrabromoalkane. libretexts.org The mechanism is thought to involve the formation of a bridged bromonium ion intermediate. libretexts.org

The addition of hydrogen halides (HX) to the triple bond is expected to follow Markovnikov's rule, where the proton adds to the carbon atom that is already bonded to the most hydrogen atoms (the terminal carbon). However, the strong inductive effect of the perfluoroalkyl group can reverse this regioselectivity, leading to anti-Markovnikov addition.

Nucleophilic Reactivity and the Directing Influence of the Perfluoroalkyl Chain

The perfluoroalkyl chain in this compound creates a strong dipole, making the terminal alkyne proton acidic and susceptible to deprotonation by a suitable base. This facilitates a range of nucleophilic reactions.

Investigation of C(sp)–H Bond Functionalization

The acidity of the terminal proton allows for the formation of a lithium or other metal acetylide upon treatment with a strong base like methyllithium (B1224462) (MeLi) or n-butyllithium (n-BuLi). This acetylide is a potent nucleophile and can react with various electrophiles. For instance, reaction with aldehydes or ketones yields the corresponding propargylic alcohols. beilstein-journals.org The presence of the perfluoroalkyl group is crucial for stabilizing the resulting anionic intermediate. beilstein-journals.org

Recent studies have shown that the functionalization of C(sp³)–F bonds can be achieved using Lewis acids, enabling carbon-carbon and carbon-heteroatom bond formation. nih.gov While this specific research focuses on saturated fluorinated compounds, the principles could potentially be extended to the functionalization of the C-F bonds within the perfluoroalkyl chain of related unsaturated systems under specific conditions.

Cycloaddition Chemistry Involving this compound

Cycloaddition reactions provide a powerful tool for the construction of cyclic and heterocyclic systems. The electron-deficient nature of the triple bond in this compound makes it an excellent participant in certain cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fluorine-Containing Systems

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is in contrast to the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org The presence of a perfluoroalkyl group, as in this compound, generally enhances the reactivity of the alkyne in CuAAC due to the electron-withdrawing nature of the substituent.

The resulting fluorinated triazoles are of significant interest in medicinal chemistry and materials science. nih.gov The introduction of fluorine atoms can improve properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov The CuAAC reaction is tolerant of a wide variety of functional groups, making it a versatile tool for the synthesis of complex fluorinated molecules. nih.govrsc.org The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide (B81097). nih.gov

Table 2: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically Copper(I) salts | nih.govbeilstein-journals.org |

| Reactants | Terminal alkynes and organic azides | nih.gov |

| Product | 1,4-disubstituted 1,2,3-triazoles | nih.gov |

| Regioselectivity | High for the 1,4-isomer | nih.govbeilstein-journals.org |

| Reaction Conditions | Mild, often at room temperature | beilstein-journals.org |

Multi-component Annulation Reactions for the Construction of Fluorinated Heterocycles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures from simple starting materials in a single operation. nih.gov The application of MCRs to the synthesis of fluorinated heterocycles is a burgeoning area of research, driven by the significant impact of fluorine substitution on the biological activity and physicochemical properties of organic molecules. taylorfrancis.com While specific examples detailing the use of this compound in MCRs for heterocycle synthesis are not extensively documented in the reviewed literature, the general principles of such reactions with fluorinated building blocks provide a framework for its potential applications. For instance, the condensation of fluorinated 1,3-diketones with various dinucleophiles is a well-established method for producing a range of fluorinated pyrazoles, isoxazoles, and pyrimidines. rsc.org It is conceivable that this compound could participate in similar MCRs, where the activated alkyne undergoes sequential reactions with suitable partners to construct diverse heterocyclic scaffolds.

A plausible, though not yet reported, MCR could involve the reaction of this compound with a nitrogen-containing nucleophile and a carbonyl compound to generate highly functionalized nitrogen-containing heterocycles. The electron-deficient nature of the alkyne would facilitate the initial nucleophilic attack, setting off a cascade of bond-forming events. The development of such MCRs would be highly valuable for the rapid generation of libraries of novel fluorinated compounds for drug discovery and materials science.

Transition Metal-Catalyzed Transformations Leveraging the Reactivity of this compound

The carbon-carbon triple bond in this compound serves as a versatile handle for a variety of transition metal-catalyzed transformations. The strong polarization of the alkyne, induced by the perfluoroalkyl group, dictates its reactivity and regioselectivity in these processes.

Gold-Catalyzed Hydroamination and Hydroarylation Processes

Gold catalysts, particularly gold(I) and gold(III) species, are renowned for their ability to activate alkynes towards nucleophilic attack. mdpi.com Gold-catalyzed hydroamination and hydroarylation reactions represent powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, respectively. acs.orgacs.orgnih.gov

In the context of hydroamination, gold(I) complexes, often featuring N-heterocyclic carbene (NHC) ligands, are effective catalysts for the addition of amines to alkynes. acs.org The reaction typically proceeds through the formation of a gold-π-alkyne complex, which is then attacked by the amine nucleophile. The strong electron-withdrawing heptafluoropropyl group in this compound is expected to enhance the electrophilicity of the alkyne, thereby facilitating the nucleophilic addition step. While specific studies on the gold-catalyzed hydroamination of this particular fluoroalkyne are not detailed in the provided search results, related transformations with other alkynes suggest that the reaction would proceed with high regioselectivity, with the nucleophile adding to the internal carbon of the alkyne (Markovnikov addition) to ultimately yield imines after tautomerization. acs.org

Similarly, gold-catalyzed hydroarylation allows for the direct functionalization of aromatic C-H bonds with alkynes. taylorfrancis.comacs.org The reaction is typically catalyzed by gold(III) salts activated by a silver co-catalyst. For terminal alkynes, this process often leads to the formation of 1,1-disubstituted alkenes with high regioselectivity. capes.gov.br The reaction of this compound with electron-rich arenes under gold catalysis would be expected to yield valuable heptafluoropropyl-substituted styrene (B11656) derivatives.

Novel Applications in Platinum and Copper Catalysis

Platinum and copper catalysts also play a significant role in the transformation of alkynes. Platinum complexes are known to catalyze a variety of reactions, including hydrofluorination and cycloisomerization. nih.govnih.gov A recent study on the platinum(II)-catalyzed hydrofluorination of alkynes demonstrated that various terminal alkynes bearing electron-withdrawing groups can be efficiently converted to the corresponding fluoroalkenes. nih.gov This suggests that this compound would be a suitable substrate for such a transformation, providing a direct route to heptafluoropropyl-substituted vinyl fluorides.

Copper catalysis has emerged as a powerful tool for the introduction of perfluoroalkyl groups. acs.orgacs.orgkfupm.edu.sanih.gov Copper-catalyzed perfluoroalkylation of terminal alkynes with perfluoroalkyl iodides has been shown to be a highly efficient process. acs.org Given the presence of the terminal alkyne in this compound, it could potentially undergo further functionalization at the terminal carbon via copper-catalyzed cross-coupling reactions.

Organocatalytic Strategies Applied to this compound Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside biocatalysis and transition-metal catalysis. nih.govnih.gov Enamine and iminium ion catalysis are powerful strategies for the activation of carbonyl compounds towards nucleophilic and electrophilic attack, respectively.

While direct applications of organocatalysis to this compound are not explicitly detailed in the search results, the principles of organocatalysis suggest potential avenues for its reactivity. For instance, the electron-deficient nature of the alkyne could make it a suitable Michael acceptor in reactions catalyzed by secondary amines. The formation of an enamine from a ketone or aldehyde could be followed by a conjugate addition to the fluoroalkyne, leading to the formation of a new carbon-carbon bond. This strategy could provide a metal-free approach to the synthesis of complex fluorinated molecules.

Design and Implementation of Tandem and Cascade Reaction Sequences with Fluoroalkynes

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to the synthesis of complex molecules. nih.govresearchgate.net The design of such sequences often relies on the strategic use of a "trigger" reaction that initiates a cascade of subsequent transformations. The reactivity of the alkyne in this compound makes it an excellent candidate for initiating such cascades.

A hypothetical cascade reaction could commence with the palladium-catalyzed cross-coupling of this compound with a suitably functionalized aryl halide. The resulting product could then undergo an intramolecular cyclization, triggered by the newly introduced functionality, to construct a heterocyclic ring system. For example, a palladium-catalyzed Sonogashira coupling followed by an intramolecular hydroamination or hydroalkoxylation could lead to the formation of fluorinated indole (B1671886) or benzofuran (B130515) derivatives, respectively. The development of such tandem processes would significantly streamline the synthesis of complex fluorinated scaffolds.

Advanced Spectroscopic Characterization and Computational Studies of 3,3,4,4,5,5,5 Heptafluoropent 1 Yne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (including ¹H, ¹³C, and ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3,3,4,4,5,5,5-heptafluoropent-1-yne, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show a signal corresponding to the acetylenic proton (-C≡CH). The chemical shift of this proton is influenced by the strong electron-withdrawing effect of the adjacent heptafluoropropyl group.

¹³C NMR: The carbon NMR spectrum provides insights into the carbon skeleton. Distinct signals will be observed for the two sp-hybridized carbons of the alkyne group and the carbons of the heptafluoropropyl chain. The chemical shifts of the carbons in the fluorinated chain will be significantly affected by the attached fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would display characteristic signals for the CF₃ and CF₂ groups. The coupling between different fluorine nuclei and between fluorine and hydrogen or carbon nuclei can provide valuable information for definitive structural assignment. The structure of a synthesized fluorinated pyrazole (B372694) derivative was confirmed using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. mdpi.com

A summary of expected NMR data is presented below:

| Nucleus | Functional Group | Expected Chemical Shift (δ) Range (ppm) | Expected Coupling Constants (J) |

| ¹H | -C≡CH | 2.0 - 3.0 | |

| ¹³C | C ≡CH | 65 - 90 | |

| ¹³C | -C F₂- | 105 - 120 (triplet) | |

| ¹³C | -C F₃ | 115 - 125 (quartet) | |

| ¹⁹F | -CF ₂- | -110 to -130 | |

| ¹⁹F | -CF ₃ | -80 to -85 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups and probing the conformational properties of this compound. researchgate.netnih.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum is expected to exhibit characteristic absorption bands. The C-H stretching vibration of the terminal alkyne typically appears around 3300 cm⁻¹. The C≡C stretching vibration is expected in the region of 2100-2260 cm⁻¹, although its intensity can be weak. Strong absorption bands due to C-F stretching vibrations are anticipated in the 1100-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This makes Raman spectroscopy a valuable tool for confirming the presence of the alkyne functionality.

A detailed interpretation of the infrared and Raman spectra of related compounds has been reported, and theoretical calculations have been used to simulate the spectra, showing good agreement with experimental data. nih.gov The structure of a synthesized fluorinated pyrazole derivative was also confirmed by IR analysis. mdpi.com

Key expected vibrational frequencies are summarized in the table below:

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | ≡C-H | ~3300 |

| C≡C Stretch | -C≡C- | 2100 - 2260 |

| C-F Stretch | -CF₂, -CF₃ | 1100 - 1400 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound and for analyzing its fragmentation patterns. nih.govnih.gov This information is vital for confirming the elemental composition and for gaining structural insights. The structure of a synthesized fluorinated pyrazole derivative was established using high-resolution mass spectrometry. mdpi.com

The molecular weight of this compound (C₅HF₇) is 194.02 g/mol . HRMS can measure this mass with high accuracy, allowing for the unambiguous determination of the molecular formula.

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for fluorinated compounds and alkynes would likely be observed. These may include the loss of a fluorine atom, a CF₃ group, or other small neutral fragments. The analysis of these fragmentation patterns can help to piece together the molecular structure.

X-ray Crystallography for Definitive Solid-State Structural Analysis of Derivatives

For derivatives of this compound, X-ray crystallography can confirm the connectivity of atoms and reveal details about intermolecular interactions, such as hydrogen bonding or halogen bonding, which can influence the packing of molecules in the crystal.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to gain deeper insights into the properties and reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. aimspress.comchalcogen.ronih.govresearchgate.net For this compound, the HOMO is likely to be localized on the π-system of the alkyne, making it susceptible to electrophilic attack. The LUMO, conversely, is expected to be influenced by the electronegative fluorine atoms, indicating sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. aimspress.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. researchgate.net It helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this molecule, the region around the acetylenic proton would likely show a positive potential, while the fluorine atoms would be associated with negative potential. This information is valuable for predicting how the molecule will interact with other reagents.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and energetics of molecules. researchgate.net It is particularly useful for studying reaction mechanisms. mdpi.comnih.gov For reactions involving this compound, such as cycloadditions or nucleophilic additions to the alkyne, DFT calculations can be employed to:

Model the geometries of reactants, products, intermediates, and transition states.

Calculate the activation energies and reaction energies for different possible pathways.

Provide a detailed understanding of the factors that control the regioselectivity and stereoselectivity of reactions.

By analyzing the transition state structures, chemists can gain insights into the key bond-forming and bond-breaking events that occur during a chemical transformation.

Conformational Landscape and Steric Considerations within Fluoroalkyne Frameworks

The conformational landscape of fluoroalkynes, particularly those with extended perfluoroalkyl chains like this compound, is dictated by a complex interplay of steric and stereoelectronic effects. While specific experimental data such as rotational constants from microwave spectroscopy or detailed computational energy landscapes for this compound are not extensively documented in publicly accessible literature, a comprehensive understanding can be built by extrapolating from foundational principles of conformational analysis and studies on related fluorinated molecules.

The primary conformational flexibility in this compound arises from rotation around the C2-C3 single bond, which connects the sp-hybridized carbon of the alkyne moiety to the sp3-hybridized carbon of the heptafluoropropyl group. The rotation around this bond determines the relative orientation of the acetylenic proton and the bulky perfluoroethyl group attached to the C3 carbon.

Computational studies on analogous fluorinated alkanes have demonstrated that the introduction of fluorine atoms significantly influences conformational preferences. Unlike their hydrocarbon counterparts, which are primarily governed by the minimization of steric hindrance (van der Waals repulsion), fluorinated chains exhibit more complex behavior due to the high electronegativity of fluorine. This leads to significant dipole-dipole interactions and hyperconjugative effects.

One of the key factors governing the conformation of fluorinated alkanes is the "fluorine gauche effect," where a gauche arrangement of fluorine atoms or a fluorine atom and another electronegative group can be preferred over an anti-periplanar arrangement. However, in the case of this compound, the sheer steric bulk of the trifluoromethyl and tetrafluoroethyl groups is expected to be a dominant factor.

The rotation around the C2-C3 bond will likely be characterized by a significant rotational barrier due to the steric repulsion between the large heptafluoropropyl group and the linear alkyne functionality. The lowest energy conformer would be one that minimizes these steric clashes. It is reasonable to hypothesize that a staggered conformation, where the acetylenic C-H bond is positioned between two fluorine atoms of the C3 carbon, would be energetically favored.

The steric hindrance imposed by the heptafluoropropyl group is also expected to have a profound impact on the reactivity of the alkyne. The accessibility of the triple bond to incoming reagents will be significantly impeded from the side of the perfluoroalkyl chain. This steric shielding can influence the regioselectivity of addition reactions and the coordination to metal catalysts.

Applications of 3,3,4,4,5,5,5 Heptafluoropent 1 Yne As an Advanced Synthetic Building Block and Research Probe

Strategic Utilization in the Construction of Novel Fluorinated Heterocyclic Scaffolds

The terminal alkyne functionality of 3,3,4,4,5,5,5-heptafluoropent-1-yne serves as an excellent linchpin for the synthesis of diverse fluorinated heterocyclic systems. The development of new fluorinated compounds is a significant area of research, as the inclusion of fluorine can modulate electronic, steric, and lipophilic parameters, which may influence the pharmacokinetic and pharmacodynamic properties of molecules. tcichemicals.com The alkyne group is a versatile precursor for various cycloaddition reactions, providing direct pathways to five- and six-membered rings that are staples in medicinal chemistry and materials science.

Key synthetic strategies include:

[3+2] Cycloadditions: The reaction of the terminal alkyne with 1,3-dipoles is a highly efficient method for constructing five-membered heterocycles. For instance, reaction with azides (Huisgen cycloaddition) yields 1,2,3-triazoles bearing a heptafluoropentyl substituent. Similarly, cycloaddition with nitrile oxides affords corresponding isoxazoles. These reactions are often characterized by high regioselectivity and yield.

Pauson-Khand Reaction: This reaction, involving an alkyne, an alkene, and carbon monoxide, can be catalyzed by transition metals like rhodium(I) to form cyclopentenones. nih.gov Utilizing this compound in this process allows for the creation of fused or bicyclic ring systems containing the fluorinated side chain.

Multi-component Reactions: The alkyne can participate in multi-component reactions (MCRs) to build complex heterocyclic scaffolds in a single step. These reactions are prized for their efficiency and atom economy, enabling rapid access to libraries of novel fluorinated compounds.

Gold-Catalyzed Cycloadditions: Gold catalysts have been shown to enable novel cycloaddition pathways, such as the [8+4] cycloaddition of alkynyl ketones with tropones to create complex fused heterocycles. rsc.org This highlights the potential for developing new catalytic systems to expand the utility of fluorinated alkynes in heterocyclic synthesis.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Reactant Partner | Resulting Heterocycle | Significance |

|---|---|---|---|

| [3+2] Cycloaddition (Huisgen) | Organic Azide (B81097) (R-N₃) | 1,2,3-Triazole | Core structure in pharmaceuticals, agrochemicals, and materials. |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole | Bioisostere for other functional groups; found in various bioactive molecules. |

| Pauson-Khand Reaction | Alkene + Carbon Monoxide | Cyclopentenone | Versatile intermediate for natural product synthesis. |

| Intramolecular Cyclization | Substrate with a tethered nucleophile (e.g., -OH, -NH₂) | Furans, Pyrroles | Fundamental heterocyclic systems in numerous applications. |

Role in the Divergent Synthesis of Complex Perfluoroalkyl-Containing Molecular Architectures

Divergent synthesis aims to generate a wide range of structurally diverse molecules from a common starting material. This compound is an ideal substrate for such strategies due to the strong polarization of its C-C triple bond. The heptafluoropropyl group exerts a significant electron-withdrawing effect, enhancing the acidity of the terminal alkyne proton and influencing the regioselectivity of addition reactions.

This controlled reactivity allows for a series of divergent transformations:

Deprotonation and Electrophilic Quench: The terminal proton can be easily removed by a suitable base (e.g., n-butyllithium) to generate a lithium acetylide. This nucleophilic intermediate can then react with a wide variety of electrophiles—such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides—to produce a diverse library of more complex fluorinated alkynes.

Hydrometallation: The addition of metal hydrides (e.g., hydroboration, hydrosilylation, hydrostannylation) across the triple bond can proceed with high regioselectivity, yielding vinyl-metal species. These intermediates are exceptionally useful in cross-coupling reactions (e.g., Suzuki, Stille coupling), allowing for the formation of complex substituted alkenes with the heptafluoropentyl group precisely positioned.

Radical Additions: The electron-deficient nature of the alkyne makes it a good acceptor for radical species. The addition of perfluoroalkyl iodides, for example, can be initiated by light to generate more complex fluorinated structures.

The ability to selectively engage the alkyne in these distinct reaction pathways allows chemists to rapidly build molecular complexity and explore chemical space around the heptafluoropentyl scaffold.

Table 2: Divergent Synthetic Pathways for this compound

| Reagent/Condition | Intermediate Type | Resulting Product Class | Example Transformation |

|---|---|---|---|

| 1. n-BuLi 2. Aldehyde (R-CHO) | Lithium Acetylide | Propargyl Alcohols | Formation of a secondary alcohol adjacent to the alkyne. |

| HB(Cy)₂ (Dicyclohexylborane) | Vinylborane (B8500763) | (E)-Alkenes | Protonolysis of the vinylborane to yield the (E)-alkene. |

| HSiR₃ + Pt Catalyst | Vinylsilane | Functionalized Alkenylsilanes | Versatile intermediates for further cross-coupling. |

| R-I + Radical Initiator | Vinyl Radical | Substituted Alkenyl Iodides | Addition of a new group and an iodine atom across the triple bond. |

Integration into Functional Materials through Surface Immobilization and Modification Strategies (e.g., Carbon Materials)

The terminal alkyne group is a powerful tool for covalently modifying surfaces, enabling the integration of the unique properties of the heptafluoropentyl group into bulk materials. Strategies for immobilizing this compound onto surfaces like silicon, metal oxides, and especially carbon materials (graphene, carbon nanotubes) are of significant interest for creating advanced functional materials.

Methods for surface modification include:

"Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction. A surface pre-functionalized with azide groups can be readily reacted with this compound to create a dense, covalently attached layer of fluorinated molecules.

Hydrosilylation: On silicon-based surfaces (like silica (B1680970) or silicon wafers), the alkyne can undergo hydrosilylation with surface Si-H groups, forming a stable vinylsilane linkage.

Thermal Cycloaddition: The alkyne can be directly grafted onto the surface of unsaturated carbon materials like graphene or carbon nanotubes through thermal [2+2] cycloaddition reactions, creating a direct and robust carbon-carbon bond between the molecule and the material.

The introduction of the heptafluoropentyl group onto a surface dramatically alters its properties, imparting characteristics such as hydrophobicity (water-repellence), oleophobicity (oil-repellence), low surface energy, and chemical inertness. These modified materials have potential applications in self-cleaning coatings, anti-fouling surfaces, low-friction interfaces, and specialized electronic devices.

Table 3: Surface Modification Strategies

| Surface Type | Reaction Strategy | Linkage Formed | Resulting Surface Property |

|---|---|---|---|

| Azide-Functionalized Surface | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole Ring | High hydrophobicity, chemical inertness. |

| Graphene/Carbon Nanotubes | Thermal or Photochemical Cycloaddition | Cyclobutene (B1205218)/C-C Bond | Tunable electronic properties, enhanced dispersion in fluorous solvents. |

| Silicon/Silica (Si-H) | Hydrosilylation (Pt or Ru catalyzed) | Vinylsilane | Creation of stable, low-energy self-assembled monolayers (SAMs). |

Development of Unique Fluorinated Reagents and Intermediates for Specialized Organic Synthesis

Beyond its direct use as a building block, this compound is a valuable starting material for the synthesis of second-generation fluorinated reagents and intermediates. These derived reagents can offer unique reactivity or provide a more convenient way to introduce the heptafluoropentyl-containing moiety into target molecules. The development of new fluorinating agents and fluorinated building blocks is crucial for advancing synthetic capabilities. tcichemicals.comresearchgate.netnih.gov

Examples of derived reagents and intermediates include:

Fluorinated Vinyl-Iodides: The addition of I-F or other iodine-based reagents across the triple bond can generate heptafluoropentyl-substituted vinyl iodides. These compounds are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, acting as versatile platforms for constructing complex molecular architectures.

Organometallic Reagents: Conversion of the alkyne to its corresponding Grignard (R-MgBr) or organozinc (R-ZnBr) reagent via its lithium acetylide precursor creates powerful nucleophiles. These reagents can be used in coupling reactions or for addition to carbonyls and imines.

Fluorinated Enol Ethers: Hydration of the alkyne, often catalyzed by mercury or gold salts, can produce the corresponding enol, which tautomerizes to a ketone. This ketone can then be converted into silyl enol ethers or other enolates, which are key nucleophiles in reactions like aldol (B89426) and Michael additions. The synthesis of fluorinated compounds via such additions is a major area of research. mdpi.com

The transformation of a simple, commercially available starting material into a range of more specialized reagents expands the synthetic chemist's toolbox, facilitating the efficient and targeted synthesis of novel fluorinated products.

Table 4: Derived Reagents and Intermediates

| Derived Reagent/Intermediate | Synthesis Method | Key Application |

|---|---|---|

| Heptafluoropentyl-substituted Vinyl Iodide | Hydroiodination or other iodo-functionalization | Substrate for Suzuki, Heck, and Sonogashira cross-coupling reactions. |

| (Heptafluoropentyl-ethynyl)magnesium bromide | Reaction of the alkyne with a Grignard reagent (e.g., EtMgBr) | Nucleophilic addition to carbonyls and other electrophiles. |

| 3,3,4,4,5,5,5-Heptafluoropentan-2-one | Acid-catalyzed hydration of the alkyne | Precursor to fluorinated enolates for aldol and Michael additions. |

| Heptafluoropentyl-substituted Vinylstannane | Hydrostannylation | Reagent for Stille cross-coupling reactions. |

Future Directions and Emerging Research Avenues in 3,3,4,4,5,5,5 Heptafluoropent 1 Yne Chemistry

Exploration of Undiscovered Reactivity Modes and Novel Pericyclic Processes

The electron-deficient nature of the alkyne in 3,3,4,4,5,5,5-heptafluoropent-1-yne makes it a prime candidate for a variety of chemical transformations, particularly in the realm of pericyclic reactions. Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools for the construction of complex cyclic molecules in a single, often stereospecific, step. msu.edu

Future research is likely to focus on harnessing the enhanced reactivity of this fluoroalkyne in Diels-Alder reactions. In these [4+2] cycloadditions, an alkyne with an electron-withdrawing substituent, known as a dienophile, reacts with a conjugated diene. amazonaws.com The heptafluoropropyl group in this compound is expected to significantly accelerate these reactions, allowing for cycloadditions with a wider range of dienes under milder conditions than their non-fluorinated counterparts.

Beyond classical Diels-Alder reactions, the exploration of metal-catalyzed cycloadditions represents a fertile ground for discovering novel reactivity. For instance, rhodium-catalyzed intermolecular [2+2] cycloadditions of terminal alkynes with electron-deficient alkenes have been reported to yield cyclobutene (B1205218) derivatives with high regioselectivity. acs.org Applying such catalytic systems to this compound could provide a direct route to novel fluorinated cyclobutenes. Furthermore, intramolecular rhodium-catalyzed [3+2] cycloadditions of yne-vinylcyclopropanes have been shown to construct complex bicyclic systems. pku.edu.cn The unique electronic and steric properties of the heptafluoropentynyl group could lead to unprecedented reactivity and selectivity in these and other metal-catalyzed pericyclic processes.

Table 1: Potential Pericyclic Reactions Involving this compound

| Reaction Type | Reactant Partner | Potential Product | Key Features |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Fluorinated Cyclohexadiene | Enhanced reactivity due to electron-deficient alkyne. amazonaws.com |

| Rh-catalyzed [2+2] Cycloaddition | Electron-deficient Alkene | Fluorinated Cyclobutene | High potential for regioselectivity. acs.org |

| Rh-catalyzed [3+2] Cycloaddition | Vinylcyclopropane | Fluorinated Bicyclic Compound | Access to complex scaffolds with quaternary carbon centers. pku.edu.cn |

| [2+2+1] Cycloaddition | Alkene and Carbon Monoxide | Fluorinated Cyclopentenone | Construction of five-membered rings. |

Advancements in Sustainable and Green Chemistry Approaches for Fluoroalkyne Synthesis and Derivatization

The synthesis of fluorinated compounds, including this compound, traditionally relies on methods that may not align with the principles of green chemistry. Future research will undoubtedly focus on developing more sustainable synthetic routes. One common method for alkyne synthesis is the double elimination of dihaloalkanes. libretexts.org Greener approaches to this could involve the use of more environmentally benign bases and solvents, as well as developing catalytic methods to reduce waste.

Direct perfluoroalkylation of terminal alkynes is an attractive, atom-economical strategy. Recent advances have demonstrated the use of simple, non-noble metal salts like iron(II) chloride to catalyze the reaction between terminal alkynes and perfluoroalkyl iodides, offering a more sustainable alternative to methods requiring precious metal catalysts or stoichiometric silver salts. acs.orgacs.orgnih.gov Further development in this area could lead to even more efficient and environmentally friendly protocols for the synthesis of this compound and its derivatives.

In terms of derivatization, green chemistry principles can be applied to the reactions that this compound undergoes. This includes the use of catalytic rather than stoichiometric reagents, employing solvents with a lower environmental impact, and designing reactions that proceed under milder conditions to conserve energy. For example, developing catalytic hydroamination reactions of fluoroalkynes using earth-abundant metals would be a significant step towards a more sustainable synthesis of fluorinated nitrogen-containing compounds. nih.govrsc.org

Potential for Integration into Advanced Functional Materials Research

The incorporation of fluorine into polymers can dramatically alter their physical and chemical properties, leading to materials with high thermal stability, chemical resistance, and unique surface properties like hydrophobicity and lipophobicity. numberanalytics.comsigmaaldrich.com Fluorinated alkynes, such as this compound, are valuable monomers and building blocks for the synthesis of these advanced functional materials. numberanalytics.comnumberanalytics.com

Future research will likely explore the polymerization of this compound to create novel fluorinated polymers. The resulting materials could exhibit exceptionally low surface energies and refractive indices, making them suitable for applications in non-stick coatings, low-dielectric materials for electronics, and advanced optical fibers. The development of hyperbranched fluoropolymers from monomers like this could lead to materials with the desirable properties of fluorocarbons, such as chemical inertness, combined with improved processability due to their non-linear architecture. sigmaaldrich.com

Furthermore, the alkyne functionality provides a versatile handle for post-polymerization modification. For example, a polymer backbone containing the heptafluoropentynyl group could be further functionalized using click chemistry or other alkyne-specific reactions to introduce a wide range of functionalities, leading to materials with tailored properties for specific applications. Research into depolymerizable semi-fluorinated polymers also points towards a future of sustainable functional materials that can be chemically recycled back to their monomers. rsc.org

Role in Bioorthogonal Chemistry Methodologies and Chemical Biology Tool Development

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov These reactions are invaluable for studying biomolecules in their natural environment. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and its copper-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC), are prominent examples of bioorthogonal reactions where alkynes play a central role. rsc.org

The electron-withdrawing heptafluoropropyl group in this compound is expected to significantly impact the kinetics of these cycloaddition reactions. In SPAAC, for instance, incorporating electron-withdrawing fluorine atoms into the cyclooctyne (B158145) reagent has been shown to enhance reactivity. rsc.org Consequently, using this compound or its derivatives as bioorthogonal probes could lead to faster and more efficient labeling of azide-tagged biomolecules in living cells. nih.gov

Future research will focus on designing and synthesizing probes based on this fluoroalkyne for various bioorthogonal applications. This could include the development of fluorogenic probes, where the fluorescence is turned on upon reaction with the target biomolecule, providing a high signal-to-noise ratio for cellular imaging. nih.gov The unique properties of the heptafluoropentyl group could also be exploited in the development of novel chemical biology tools for protein labeling, activity-based protein profiling, and drug target identification. The introduction of fluorine-18, a positron-emitting radionuclide, into alkyne-containing building blocks is a key strategy for developing radiopharmaceuticals for Positron Emission Tomography (PET) imaging, an area where fluorinated alkynes could play a significant role. nih.govresearchgate.netelsevierpure.com

Design and Implementation of Next-Generation Catalytic Systems for Targeted Transformations of this compound

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. While the alkyne can undergo many classical transformations, catalysts are needed to control selectivity, enhance reaction rates, and enable entirely new reaction pathways.

Future research in this area will likely focus on several key transformations:

Catalytic Hydrofunctionalization: The addition of H-X bonds (where X = OR, NR2, SiR3, etc.) across the alkyne is a fundamental transformation. While hydroamination of alkynes is known, developing catalysts that are highly active and selective for electron-deficient substrates like this compound is an ongoing challenge. nih.govrsc.orgnih.govfrontiersin.org Gold- and other metal-catalyzed hydrofluorination and other hydrofunctionalizations will also be an important area of investigation. acs.orgnih.gov

Catalytic Cycloadditions and Annulations: As mentioned previously, metal catalysts can mediate a variety of cycloaddition reactions. acs.orgpku.edu.cn Designing catalysts specifically tailored for the electronic properties of this compound could lead to highly efficient and selective syntheses of complex fluorinated heterocycles and carbocycles. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling and Carbonylation Reactions: Palladium catalysis is a powerful tool in organic synthesis. Developing palladium-catalyzed cross-coupling reactions of this compound would allow for the facile construction of more complex fluorinated molecules. Furthermore, palladium-catalyzed carbonylative cyclization reactions could provide access to novel fluorinated butenolides and other valuable scaffolds. acs.org

Table 2: Emerging Catalytic Systems for Fluoroalkyne Transformations

| Catalyst Type | Transformation | Potential Advantages |

| Tantalum Imido Complexes | Hydroamination | Single-step synthesis of fluorinated imines/enamines. nih.gov |

| Gold(I) Complexes | Hydrofluorination | Catalytic generation and transfer of HF, avoiding hazardous reagents. acs.orgnih.gov |

| Rhodium(I) Complexes | Cycloadditions ([2+2], [3+2], [5+1]) | Construction of diverse and complex cyclic systems. acs.orgpku.edu.cnpku.edu.cn |

| Palladium Complexes | Defluorinative Alkynylation/Carbonylation | Access to novel fluorinated furans and butenolides. acs.orgrsc.org |

| Iron/Silver Salts | Perfluoroalkylation | Use of cheaper, more sustainable metals for C-C bond formation. acs.orgnih.gov |

The continued development of innovative catalytic systems will be paramount in realizing the full potential of this compound as a versatile and valuable fluorinated building block for the synthesis of new medicines, materials, and biological tools.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,3,4,4,5,5,5-heptafluoropent-1-yne, and how can researchers optimize yields?

- Methodological Answer : The compound can be synthesized via carbene chemistry. Photolysis of 4-diazo-1,1,1,2,2,3,3-heptafluoropentane generates heptafluoropropyl(methyl)carbene, which undergoes hydrogen migration to yield the target alkyne. Key parameters include UV light intensity (254 nm), inert atmosphere (e.g., nitrogen), and reaction time (12–24 hours). Purity is enhanced by fractional distillation under reduced pressure (20–30 mmHg) .

Q. How can NMR spectroscopy be employed to confirm the structure and purity of this fluorinated alkyne?

- Methodological Answer :

- ¹H NMR : Expected absence of vinylic protons (due to the triple bond) and presence of terminal proton resonances (δ ~2.5–3.0 ppm).

- ¹⁹F NMR : Distinct signals for CF₃ (δ ~-60 to -70 ppm) and CF₂ groups (δ ~-110 to -120 ppm), with coupling constants (²J₆F-F) confirming spatial arrangement.

- Comparative analysis with synthesized analogs (e.g., sulfonate derivatives) can validate assignments .

Q. What are the critical handling considerations for this compound in laboratory settings?

- Methodological Answer :

- Store under inert gas (argon) at -20°C to prevent hydrolysis or polymerization.

- Use PTFE-lined septa and glassware to avoid interaction with metals.

- Monitor for decomposition via GC-MS, as trace acidity (e.g., from residual HF) may catalyze degradation .

Advanced Research Questions

Q. What mechanistic insights explain the radiation-induced copolymerization of this alkyne with tetrafluoroethylene (TFE)?

- Methodological Answer : Under γ-irradiation (10–50 kGy), the alkyne acts as a comonomer with TFE, forming amorphous fluoropolymers. The process involves:

- Initiation : Radical formation via C-F bond cleavage.

- Propagation : Alternating insertion of TFE and heptafluoropent-1-yne units, confirmed by FTIR (C≡C stretch at ~2100 cm⁻¹ disappearance).

- Kinetic Control : High pressure (1–5 MPa) favors chain growth over termination. Glass transition temperatures (Tg) of copolymers range from 75–100°C, determined by DSC .

Q. How does carbene migration influence the stereochemical outcomes in derivatives of this compound?

- Methodological Answer : Photolysis of diazo precursors generates singlet carbenes, where hydrogen migration dominates over fluorine or alkyl shifts. For example, methylcarbene intermediates yield exclusively (E)-alkenes due to steric hindrance from CF₃ groups. Computational studies (DFT, B3LYP/6-31G*) can model transition states to predict regioselectivity .

Q. What analytical strategies are recommended for detecting trace PFAS contamination from this compound in environmental samples?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (SPE) using WAX cartridges.

- Detection : LC-MS/MS with MRM transitions (e.g., m/z 293 → 169 for heptafluoropent-1-yne derivatives).

- Quantification : Isotope dilution (¹³C-labeled internal standards) to correct matrix effects. Detection limits ≤ 0.1 ng/L are achievable .

Q. How do thermodynamic properties (e.g., vapor pressure) of this compound compare to other fluorinated alkenes?

- Methodological Answer :

- Vapor Pressure : Estimated via Antoine equation parameters derived from static cell measurements (25–100°C). For 3,3,4,4,5,5,5-heptafluoropent-1-ene, log(P/mmHg) = 7.12 – 1450/(T + 230) .

- Comparison : Lower volatility than perfluorooctane (PFOS) due to shorter chain length but higher than hexafluoropropene .

Contradictions and Open Questions

- Synthetic Routes : reports photolytic carbene pathways, while cites radiation-induced polymerization. These are complementary (synthesis vs. application) but require context-specific optimization.

- Environmental Impact : While classified as PFAS , its persistence relative to longer-chain analogs remains unquantified.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.